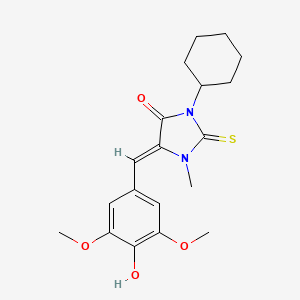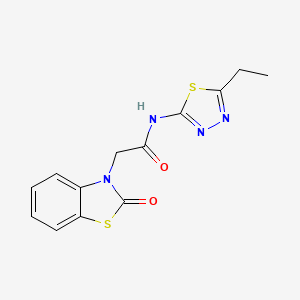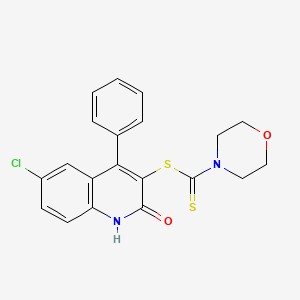
(5Z)-3-cyclohexyl-5-(4-hydroxy-3,5-dimethoxybenzylidene)-1-methyl-2-thioxoimidazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5Z)-3-cyclohexyl-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one: is a complex organic compound with a unique structure that includes a cyclohexyl group, a hydroxy-dimethoxyphenyl group, and a sulfanylideneimidazolidinone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-cyclohexyl-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one typically involves multiple steps. One common route includes the following steps:
Formation of the imidazolidinone core: This can be achieved by reacting a suitable amine with a carbonyl compound under acidic or basic conditions.
Introduction of the cyclohexyl group: This step often involves the use of cyclohexyl halides or cyclohexyl Grignard reagents.
Attachment of the hydroxy-dimethoxyphenyl group: This can be done through a Friedel-Crafts alkylation reaction using the corresponding phenol derivative.
Formation of the sulfanylidene group: This is typically achieved by reacting the intermediate with sulfur-containing reagents such as thiourea or sulfur dichloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and sulfanylidene groups.
Reduction: Reduction reactions can target the imidazolidinone core and the sulfanylidene group.
Substitution: The phenyl and cyclohexyl groups can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are frequently employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or amines.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for investigating the activity of various biological targets.
Medicine
In medicinal chemistry, the compound has potential applications as a drug candidate. Its ability to interact with multiple biological targets makes it a promising lead compound for the development of new therapeutics.
Industry
In the industrial sector, the compound can be used in the production of advanced materials, such as polymers and coatings. Its unique properties can enhance the performance and durability of these materials.
作用機序
The mechanism of action of (5Z)-3-cyclohexyl-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through various pathways, such as inhibition, activation, or allosteric modulation.
類似化合物との比較
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: This compound shares the cyclohexyl group but differs in its ester functionality and lack of imidazolidinone core.
Ringer’s lactate solution: Although not structurally similar, it is used in medical applications and shares some functional similarities in terms of biological interactions.
Uniqueness
The uniqueness of (5Z)-3-cyclohexyl-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one lies in its combination of functional groups, which allows for a wide range of chemical reactions and biological interactions
特性
分子式 |
C19H24N2O4S |
|---|---|
分子量 |
376.5 g/mol |
IUPAC名 |
(5Z)-3-cyclohexyl-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C19H24N2O4S/c1-20-14(9-12-10-15(24-2)17(22)16(11-12)25-3)18(23)21(19(20)26)13-7-5-4-6-8-13/h9-11,13,22H,4-8H2,1-3H3/b14-9- |
InChIキー |
WKSQCJLQQSQMDI-ZROIWOOFSA-N |
異性体SMILES |
CN1/C(=C\C2=CC(=C(C(=C2)OC)O)OC)/C(=O)N(C1=S)C3CCCCC3 |
正規SMILES |
CN1C(=CC2=CC(=C(C(=C2)OC)O)OC)C(=O)N(C1=S)C3CCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(Mesityloxy)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B11586862.png)

![2-benzyl-3-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B11586873.png)
![(2E)-2-[(4-chlorophenyl)sulfonyl]-3-[2-(2-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile](/img/structure/B11586879.png)
![2-[(2E)-2-(anthracen-9-ylmethylidene)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]ethanol](/img/structure/B11586880.png)

![(5Z)-5-(2-propoxybenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11586888.png)
![(2E)-2-cyano-3-[2-(3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(prop-2-en-1-yl)prop-2-enamide](/img/structure/B11586893.png)
![4-(4-Chlorophenyl)-8-ethyl-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B11586894.png)
![1-(4-fluorophenyl)-6,7-dimethyl-2-[3-(morpholin-4-yl)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11586897.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]-5-[(dimethylamino)methyl]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11586905.png)
![(2E)-2-cyano-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-[2-(2-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11586907.png)
![ethyl 5-[3-(cyclopentylamino)-2-hydroxypropoxy]-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B11586914.png)
![7-[(4-Bromophenyl)(pyridin-2-ylamino)methyl]-2-methylquinolin-8-ol](/img/structure/B11586939.png)
